molecular formula C16H13FN4O3 B2908097 3-(4-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-22-9

3-(4-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2908097
CAS No.: 899997-22-9
M. Wt: 328.303
InChI Key: HIHHXYJSCHDQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a purine-derived heterocyclic compound featuring an oxazolo[2,3-f]purine core. Key structural attributes include:

  • Substituents: A 4-fluorobenzyl group at the N3 position and methyl groups at the 1- and 7-positions of the purine scaffold.
  • Core structure: The oxazolo ring (oxygen-containing five-membered heterocycle fused to the purine system) distinguishes it from imidazo- or pyrido-purine analogs.
  • Potential targets: Based on adenosine receptor (AR) pharmacology (A₁, A₂A, A₂B, A₃), fluorinated benzyl groups are known to modulate receptor selectivity and binding affinity, particularly for A₃ ARs .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3/c1-9-7-20-12-13(18-15(20)24-9)19(2)16(23)21(14(12)22)8-10-3-5-11(17)6-4-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHHXYJSCHDQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-Methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS: 118888-53-2)

  • Key differences: N3 substitution: Lacks the 4-fluorobenzyl group; instead, it has a phenyl group at the 7-position.
Feature Target Compound 1-Methyl-7-phenyl Analogue
N3 Substituent 4-Fluorobenzyl None (phenyl at 7-position)
1-Position Methyl Methyl
7-Position Methyl Phenyl
Fluorine Presence Yes (benzyl) No
Potential Receptor Target A₃ AR (hypothesized) Unknown

Pyrido[1,2-e]Purine-2,4-Dione Derivatives

3-(4-Fluorophenyl)pyrido[1,2-e]purine-2,4(1H,3H)-dione (CAS: 1842362-44-0)

  • Key differences :
    • Core structure : Pyrido ring (nitrogen-containing) vs. oxazolo ring (oxygen-containing).
    • Substituent position : Fluorophenyl at N3 vs. fluorobenzyl in the target compound.
  • Biological insights :
    • Pyrido derivatives exhibit fluorescence properties (λem ~500 nm), suggesting utility in imaging .
    • The benzyl group in the target compound may enhance lipophilicity, improving blood-brain barrier penetration compared to phenyl-substituted analogs .

Imidazo[2,1-f]Purine-Dione Derivatives

3-(4-Fluorobenzyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

  • Key differences :
    • Core heteroatoms : Imidazo (two nitrogens) vs. oxazolo (oxygen and nitrogen).
    • Substituents : Additional 1-phenylethyl group at the 8-position.
  • The bulky 1-phenylethyl group could sterically hinder binding to ARs compared to the target compound .

Xanthine-Based MAO-B Inhibitors

9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

  • Key differences :
    • Scaffold : Tetrahydropyrimido-purine vs. oxazolo-purine.
    • Substituents : 2-Chloro-6-fluorobenzyl vs. 4-fluorobenzyl.
  • Activity : Designed as a dual-target MAO-B inhibitor for neurodegenerative diseases. The chloro-fluorobenzyl group may enhance metabolic stability but reduce AR selectivity compared to the target compound .

Structure-Activity Relationship (SAR) Insights

  • N3 Substitution: Fluorinated benzyl groups (e.g., 4-fluorobenzyl) enhance binding to adenosine receptors, particularly A₃, due to electron-withdrawing effects and π-π stacking . Benzyl vs. phenyl: Benzyl groups improve lipophilicity, correlating with better CNS penetration .
  • Core Heteroatoms :
    • Oxazolo (oxygen) vs. imidazo (nitrogen): Oxygen may reduce basicity, altering pharmacokinetic profiles .
  • Methyl Groups :
    • Methylation at 1- and 7-positions likely reduces metabolic degradation compared to unmethylated analogs .

Pharmacokinetic and Physicochemical Comparisons

Parameter Target Compound Pyrido Derivative Imidazo Derivative
LogP (Predicted) ~2.8 ~2.5 ~3.2
Molecular Weight 343.33 g/mol 311.09 g/mol 447.47 g/mol
H-Bond Acceptors 5 6 6
H-Bond Donors 0 1 0
Aqueous Solubility Moderate High Low

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.